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Executive Summary
CC-122, also known as Avadomide, is a novel, orally bioavailable small molecule that functions

as a pleiotropic pathway modifier. It is a next-generation cereblon E3 ligase modulating agent

(CELMoD) with potent anti-proliferative, anti-angiogenic, and immunomodulatory activities. By

binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN

(CRL4CRBN) E3 ubiquitin ligase complex, CC-122 induces the ubiquitination and subsequent

proteasomal degradation of the lymphoid transcription factors Aiolos (IKZF3) and Ikaros

(IKZF1).[1][2][3][4][5][6][7][8][9] This targeted degradation leads to a cascade of downstream

effects, including direct anti-tumor activity in hematological malignancies and enhanced T-cell-

mediated immune responses. This document provides a comprehensive technical overview of

the mechanism of action, key experimental data, and relevant protocols related to CC-122.

Mechanism of Action: A Pleiotropic Cascade
CC-122's primary mechanism of action is the modulation of the CRL4CRBN E3 ubiquitin ligase

complex.[5] Its glutarimide moiety allows it to bind to a specific pocket in the CRBN protein.[10]

This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment,

ubiquitination, and subsequent proteasomal degradation of Aiolos and Ikaros.[1][2][3][4][5][6][7]

[8][9]
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The degradation of these two key transcription factors results in two major downstream

consequences:

Cell-Autonomous Anti-Tumor Effects: In malignant B-cells, such as those in Diffuse Large B-

cell Lymphoma (DLBCL), the degradation of Aiolos and Ikaros leads to the de-repression of

interferon (IFN)-stimulated genes (ISGs), including IRF7 and DDX58.[1][2][10] This mimics

an interferon response, ultimately leading to apoptosis of the cancer cells.[1][2][4][10]

Notably, this anti-proliferative effect is observed in both Activated B-cell (ABC) and Germinal

Center B-cell (GCB) subtypes of DLBCL.[1][2]

Immunomodulatory Effects: Aiolos and Ikaros are known repressors of Interleukin-2 (IL-2)

expression in T-cells.[10] Their degradation by CC-122 leads to increased IL-2 production, T-

cell co-stimulation, and proliferation, thereby enhancing the anti-tumor immune response.[1]

[10][11]

The following diagram illustrates the core mechanism of action of CC-122.
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Figure 1: Core mechanism of CC-122 action.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from preclinical and clinical

studies of CC-122.

Table 1: Preclinical Anti-Proliferative and Degradation
Activity

Cell Line
Type

Cell Line(s) Parameter CC-122
Lenalidomi
de

Reference

DLBCL (ABC)

TMD8,

U2932, Riva,

OCI-LY10

IC50 Range

(5 days)
8 nM - 6 µM - [1]

DLBCL

(GCB)

Karpas 422,

WSU-DLCL2,

etc.

IC50 Range

(5 days)

1 µM - >10

µM
- [1]

Mantle Cell

Lymphoma

Z138,

Granta-519,

etc.

Proliferation

Inhibition

(1.25µM)

37-81% (4 of

6 lines)

31-49% (2 of

6 lines at

10µM)

Multiple

Myeloma

(H929)

H929 (Len-

sensitive)

Proliferation

IC50
43 nM - [12]

Primary CLL

Cells

Patient

Samples

(n=10)

Mean

Proliferation

IC50

1.2 µM 5.7 µM [8]

Primary CLL

Cells

Patient

Samples

Aiolos

Degradation
97-100% 72-100% [8][13]

Primary CLL

Cells

Patient

Samples

Ikaros

Degradation
55-100% 0-100% [8][13]

Table 2: Clinical Efficacy of CC-122 in Hematological
Malignancies
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Indication
Treatmen
t
Regimen

Patient
Populatio
n

N

Overall
Respons
e Rate
(ORR)

Complete
Respons
e (CR)
Rate

Referenc
e

Non-

Hodgkin

Lymphoma

(NHL)

Monothera

py (0.5-3.5

mg)

Advanced,

R/R
5 60% (3/5) 20% (1/5) [14]

DLBCL

Monothera

py (3 mg

QD)

R/R 21 19% (4/21) 5% (1/21) [5]

Multiple

Myeloma

(MM)

Monothera

py (3 mg

QD)

R/R 24 17% (4/24) 0% [5]

DLBCL

(Chemo-

Refractory)

+

Rituximab
R/R 26 39% 15% [15]

DLBCL

(Newly

Diagnosed,

High-Risk)

+ R-CHOP IPI 3-5 34 88% 79% [16]

Follicular

Lymphoma

(FL)

+

Rituximab
R/R - 80.5% - [17]

Table 3: Clinical Safety and Tolerability (Monotherapy
and Combination)
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Study/Regimen Population
Most Common
Grade ≥3 Adverse
Events (AEs)

Reference

Monotherapy (Phase

I)

Advanced

Malignancies

Neutropenia,

Pneumonia

Monotherapy (Phase

Ib Expansion)
R/R NHL & MM

Neutropenia (52%),

Anemia (26%), Febrile

Neutropenia (13%),

Thrombocytopenia

(7%)

[5][18]

+ Rituximab (Phase

Ib)
R/R DLBCL

Neutropenia (42%),

Increased Lipase

(12%), Febrile

Neutropenia (8%),

Abdominal Pain (8%),

Fatigue (8%)

[15]

+ R-CHOP (Phase I/II)
Newly Diagnosed

DLBCL

Neutropenia (54%),

Anemia (20%),

Leukopenia (20%),

Lymphopenia (14%),

Hypophosphatemia

(14%), Febrile

Neutropenia (11%)

[16]

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (3H-Thymidine Incorporation)
This protocol is based on the methodology used to assess the anti-proliferative effects of CC-

122 on DLBCL cell lines.[1][2]

Cell Seeding: Plate DLBCL cells in 96-well plates at an appropriate density.
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Compound Treatment: Treat cells with a serial dilution of CC-122 (e.g., 0.01 nM to 10,000

nM) or DMSO as a vehicle control.

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

Radiolabeling: Add 3H-thymidine to each well and incubate for an additional 18 hours.

Harvesting: Harvest the cells onto filter mats.

Scintillation Counting: Measure the incorporation of 3H-thymidine using a scintillation

counter.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by plotting the

percentage of proliferation inhibition against the log of the compound concentration.

Apoptosis Assay (Annexin V/To-Pro-3 Flow Cytometry)
This protocol is used to quantify apoptosis in DLBCL cell lines following CC-122 treatment.[1][2]

Cell Treatment: Treat DLBCL cell lines with various concentrations of CC-122 (e.g., 0.1 µM to

10 µM) or DMSO for 7 days.

Cell Harvesting: Collect the cells by centrifugation.

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and To-Pro-3 iodide (a cell viability dye).

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells

are considered apoptotic, and To-Pro-3-positive cells are considered non-viable.

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cereblon Binding Assay
This protocol describes a competitive binding assay to confirm the interaction of CC-122 with

CRBN.[10][19]
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Assay Principle: This is a competitive displacement assay. A fluorescently labeled

thalidomide analog is used as a tracer that binds to CRBN. Unlabeled ligands (like CC-122)

will compete for this binding, resulting in a decrease in fluorescence polarization.

Reagents: Purified recombinant CRBN, fluorescently labeled thalidomide tracer, assay

buffer.

Procedure:

In a microtiter plate, incubate a fixed concentration of recombinant CRBN with the

fluorescent tracer.

Add serial dilutions of CC-122 or a control compound.

Incubate to allow the binding to reach equilibrium.

Detection: Measure the fluorescence polarization using a suitable plate reader.

Analysis: A decrease in polarization signal indicates displacement of the tracer and binding

of the test compound to CRBN.

The following diagram outlines a general workflow for a CRBN binding assay.
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Figure 2: Workflow for a CRBN binding assay.

IL-2 Secretion Assay (ELISA)
This protocol is for measuring the immunomodulatory effect of CC-122 on T-cells.[1]
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T-Cell Isolation: Isolate primary T-cells from healthy human donors.

Pre-treatment: Pre-treat the T-cells with various concentrations of CC-122 (e.g., 0.001 µM to

10 µM) or DMSO for 1 hour.

Stimulation: Stimulate the T-cells with an anti-CD3 antibody to induce activation.

Incubation: Culture the cells for 48 hours.

Supernatant Collection: Harvest the cell culture supernatants.

ELISA: Measure the concentration of IL-2 in the supernatants using a standard IL-2 Enzyme-

Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Data Analysis: Plot the IL-2 concentration against the CC-122 concentration.

Signaling Pathways and Logical Relationships
CC-122's pleiotropic effects are mediated through the modulation of complex signaling

networks. The degradation of Aiolos and Ikaros is the central event that triggers these

downstream pathways.

Interferon Signaling Pathway in DLBCL
In DLBCL cells, Aiolos and Ikaros act as transcriptional repressors of ISGs. By promoting their

degradation, CC-122 effectively "switches on" the interferon signaling pathway, leading to a

cell-autonomous anti-tumor effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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